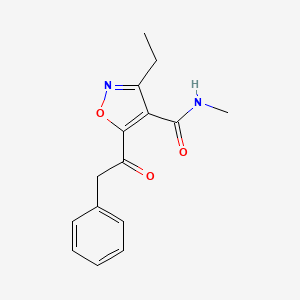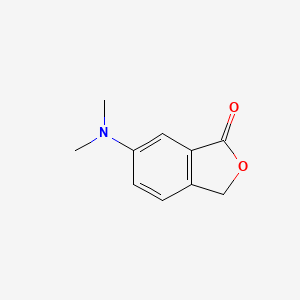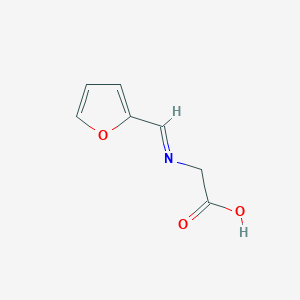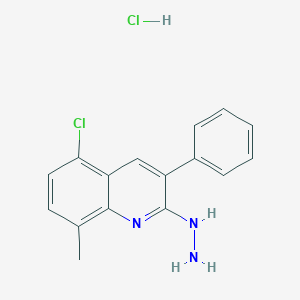
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H15Cl2N3. It is primarily used in proteomics research applications . This compound is known for its unique structure, which includes a quinoline core substituted with chloro, hydrazino, methyl, and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions: Introduction of the chloro, hydrazino, methyl, and phenyl groups onto the quinoline core. These substitutions are usually carried out under controlled conditions using specific reagents like chlorinating agents, hydrazine, methylating agents, and phenylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and phenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methyl-8-phenylquinoline: Lacks the hydrazino group, which affects its reactivity and applications.
2-Hydrazino-8-methyl-3-phenylquinoline: Lacks the chloro group, which influences its chemical behavior.
5-Chloro-2-hydrazino-3-phenylquinoline: Lacks the methyl group, altering its physical and chemical properties.
Uniqueness
5-Chloro-2-hydrazino-8-methyl-3-phenylquinoline hydrochloride is unique due to the presence of all four substituents (chloro, hydrazino, methyl, and phenyl) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
1170222-17-9 |
|---|---|
Molekularformel |
C16H15Cl2N3 |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
(5-chloro-8-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H14ClN3.ClH/c1-10-7-8-14(17)13-9-12(11-5-3-2-4-6-11)16(20-18)19-15(10)13;/h2-9H,18H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
GVPHHKNYSHJPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)NN)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)


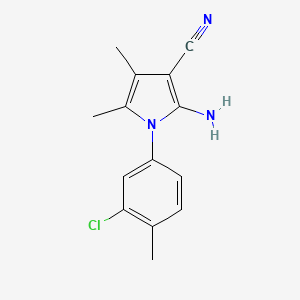
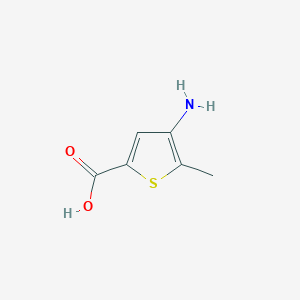

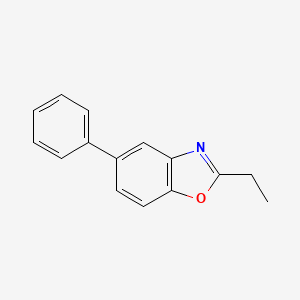
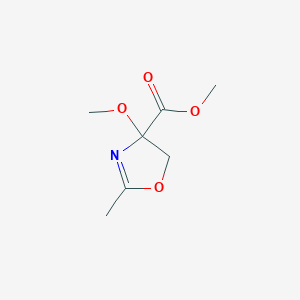
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

